N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide
CAS No.:
Cat. No.: VC13811654
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-(4-aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide |
| Standard InChI | InChI=1S/C13H19N3O/c1-15(2)9-13(17)16(12-7-8-12)11-5-3-10(14)4-6-11/h3-6,12H,7-9,14H2,1-2H3 |
| Standard InChI Key | QHGZYQWOJDONJF-UHFFFAOYSA-N |
| SMILES | CN(C)CC(=O)N(C1CC1)C2=CC=C(C=C2)N |
| Canonical SMILES | CN(C)CC(=O)N(C1CC1)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide (molecular formula: , molecular weight: 233.31 g/mol) features a planar aminophenyl group connected to a cyclopropyl ring via an acetamide bridge. The dimethylamino moiety at the acetamide’s α-position introduces steric and electronic effects that influence its pharmacokinetic behavior.
Key Structural Features:
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Aminophenyl Group: Enhances solubility and facilitates interactions with aromatic residues in biological targets.
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Cyclopropyl Ring: Imposes conformational rigidity, potentially improving binding specificity.
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Dimethylaminoacetamide: Modulates lipophilicity and metabolic stability, critical for oral bioavailability.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide involves multi-step routes optimized for yield and purity. A representative approach includes:
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Cyclopropane Introduction: Reaction of 4-nitroaniline with cyclopropyl bromide under basic conditions to form N-cyclopropyl-4-nitroaniline.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., ) converts the nitro group to an amine, yielding N-cyclopropyl-4-aminophenylamine.
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Acetamide Formation: Coupling with dimethylaminoacetyl chloride in the presence of a base (e.g., triethylamine) to finalize the structure.
Industrial-scale production may employ continuous flow reactors to enhance efficiency. For example, a analogous synthesis for a related compound achieved a 90.8% yield by refluxing intermediates in methanol, followed by crystallization .
Optimization Challenges:
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Cyclopropane Stability: Sensitivity to ring-opening under acidic or oxidative conditions necessitates inert atmospheres during synthesis.
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Byproduct Formation: Competing reactions at the aminophenyl group require precise stoichiometric control.
Mechanism of Action and Biological Activity
Target Engagement
Hypotheses propose that N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide inhibits enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) or transient receptor potential (TRP) channels. The cyclopropyl group’s rigidity may enhance binding to hydrophobic pockets, while the dimethylamino moiety stabilizes interactions via hydrogen bonding.
Pharmacokinetic Properties:
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Absorption: High gastrointestinal absorption predicted by the “Rule of Five” (molecular weight <500, TPSA <140 Ų) .
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Blood-Brain Barrier (BBB) Permeation: Unlikely due to polar surface area >50 Ų, limiting central nervous system activity .
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Metabolism: Susceptible to hepatic CYP450-mediated oxidation, necessitating structural analogs for improved stability.
Preclinical Findings
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
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-NMR: Peaks at δ 1.2–1.4 ppm (cyclopropyl protons), δ 2.3 ppm (dimethylamino group), and δ 6.7–7.2 ppm (aromatic protons) confirm structural integrity.
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-NMR: Signals at 170 ppm (amide carbonyl) and 25–30 ppm (cyclopropyl carbons) validate the acetamide linkage.
Infrared (IR) Spectroscopy:
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Strong absorption at 1650 cm (C=O stretch) and 3300 cm (N-H stretch) corroborate the amide functional group.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves >98% purity, critical for pharmacological assays.
Research Gaps and Future Directions
Priority Areas:
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In Vivo Efficacy Studies: Establish dose-response relationships in disease models.
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Metabolic Profiling: Identify major metabolites and assess toxicological risks.
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Structural Optimization: Introduce fluorinated or heterocyclic moieties to enhance potency and selectivity.
Collaborative Opportunities:
Partnerships with academic institutions and pharmaceutical companies could accelerate translational research, leveraging shared resources for high-throughput screening and ADMET profiling.
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